1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride is a complex organic compound characterized by its unique structural features. This compound is notable for its trifluoropropoxy group, which imparts distinct chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps, starting from readily available precursors. The process often includes the formation of the pyrazole ring, followed by the introduction of the sec-butyl and trifluoropropoxy groups. The final step involves the sulfonylation reaction to introduce the sulfonyl chloride group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles to form sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and functional groups.
Hydrolysis: The sulfonyl chloride group can hydrolyze to form sulfonic acids under aqueous conditions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical parameters.
Major Products Formed
The major products formed from these reactions include sulfonamide derivatives, sulfonic acids, and various oxidized or reduced forms of the original compound. These products can have distinct properties and applications, further expanding the utility of the parent compound.
Scientific Research Applications
1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mechanism of Action
The mechanism of action of 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The trifluoropropoxy group can enhance binding affinity and specificity, while the sulfonyl chloride group can act as a reactive site for covalent modification of target proteins. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives with sulfonyl chloride groups, such as:
- 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonamide
- 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonic acid
Uniqueness
The uniqueness of 1-sec-butyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride lies in its specific combination of functional groups, which impart distinct chemical and biological properties. The trifluoropropoxy group enhances lipophilicity and metabolic stability, while the sulfonyl chloride group provides a reactive site for further chemical modifications. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
1-butan-2-yl-3-(3,3,3-trifluoropropoxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClF3N2O3S/c1-3-8(2)17-6-10(21(12,18)19)9(16-17)7-20-5-4-11(13,14)15/h6,8H,3-5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQLDWQMGZOYCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCCC(F)(F)F)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClF3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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